

"2-Amino-N-cyclohexylbenzamide" physical and chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Amino-N-cyclohexylbenzamide

Cat. No.: B1268408

[Get Quote](#)

An In-depth Technical Guide to **2-Amino-N-cyclohexylbenzamide**

Introduction

2-Amino-N-cyclohexylbenzamide is an organic compound featuring a primary aromatic amine and a secondary amide functional group. Its structure, consisting of an anthranilamide core coupled with a cyclohexyl moiety, makes it a subject of interest in medicinal chemistry and organic synthesis. This document provides a comprehensive overview of its physical and chemical properties, synthesis, and safety information, tailored for researchers and professionals in drug development.

Chemical Identity and Structure

The core structure of **2-Amino-N-cyclohexylbenzamide** consists of a benzene ring substituted with an amino group and a carboxamide group at positions 2 and 1, respectively. The nitrogen of the amide is attached to a cyclohexyl ring.

Table 1: Compound Identifiers

Identifier	Value	Reference
IUPAC Name	2-amino-N-cyclohexylbenzamide	[1]
CAS Number	56814-11-0	[1] [2]
Molecular Formula	C ₁₃ H ₁₈ N ₂ O	[1] [2]
Molecular Weight	218.29 g/mol	[1] [2]
InChI	InChI=1S/C13H18N2O/c14-12-9-5-4-8-11(12)13(16)15-10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7,14H2,(H,15,16)	[1]
InChIKey	AHWGBTCRVCUBP-UHFFFAOYSA-N	[1]

| SMILES | C1CCC(CC1)NC(=O)C2=CC=CC=C2N |[\[1\]](#) |

Physical and Chemical Properties

The physical and chemical properties of **2-Amino-N-cyclohexylbenzamide** are determined by its constituent functional groups and overall structure.

Table 2: Physical Properties

Property	Value	Reference
Appearance	Typically a white to off-white solid (by analogy to related compounds).	[3]
Melting Point	Data not available. Related compounds like N-Cyclohexylbenzamide melt at 145 °C.	[4]
Boiling Point	Data not available.	
Solubility	Expected to have low solubility in water and higher solubility in organic solvents like ethanol, methanol, and DMSO.	[3] [5]

| Storage Conditions | Short term (1-2 weeks) at -4°C; Long term (1-2 years) at -20°C. |[\[6\]](#) |

Table 3: Computed Chemical Properties

Property	Value	Reference
XLogP3	2.4	[1]
Hydrogen Bond Donor Count	2	[1]
Hydrogen Bond Acceptor Count	2	[1]
Rotatable Bond Count	2	[1]
Exact Mass	218.141913202 Da	[1]

| Polar Surface Area | 55.1 Å² |[\[1\]](#) |

Spectral Information

Spectroscopic data is crucial for the structural elucidation and confirmation of **2-Amino-N-cyclohexylbenzamide**. While specific spectra are proprietary to databases, the expected characteristics are as follows:

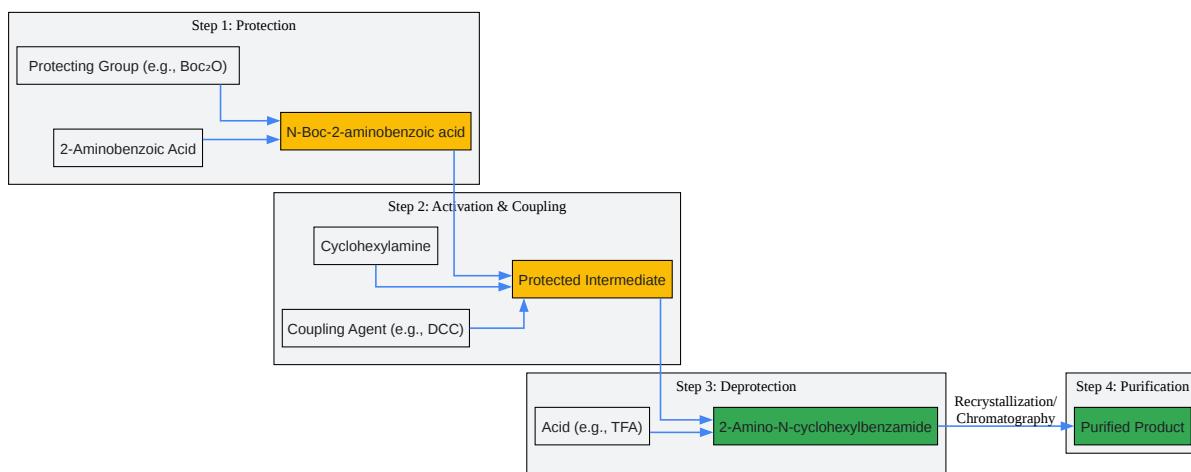
- ^1H NMR: Signals corresponding to the aromatic protons (typically in the range of 6.5-8.0 ppm), the cyclohexyl protons (1.0-4.0 ppm), the amine (-NH₂) protons (broad signal), and the amide (N-H) proton (broad signal).
- ^{13}C NMR: Resonances for the aromatic carbons, the carbonyl carbon of the amide (around 165-175 ppm), and the aliphatic carbons of the cyclohexyl ring.
- IR Spectroscopy: Characteristic absorption bands for N-H stretching of the primary amine (around 3300-3500 cm^{-1}), C=O stretching of the amide (around 1630-1680 cm^{-1}), and N-H bending.[1]
- Mass Spectrometry (MS): A molecular ion peak corresponding to the exact mass of the compound. Common fragmentation patterns would involve the cleavage of the amide bond. [1]

Chemical Reactivity and Stability

The reactivity of **2-Amino-N-cyclohexylbenzamide** is governed by its primary aromatic amine and secondary amide groups.

- Amino Group Reactivity: The primary amine at the 2-position is nucleophilic and can participate in various reactions such as acylation, sulfonation, and diazotization.[7]
- Amide Bond Stability: The amide bond is generally stable but can be hydrolyzed under strong acidic or basic conditions.
- Stability and Storage: The compound should be stored in a cool, dry place, away from strong oxidizing agents. For long-term storage, temperatures of -20°C are recommended.[6]

Experimental Protocols: Synthesis


A common method for the synthesis of N-substituted benzamides is the coupling of a carboxylic acid (or its activated derivative) with an amine. For **2-Amino-N-cyclohexylbenzamide**, a

representative synthesis would involve the reaction of a protected 2-aminobenzoic acid with cyclohexylamine.

General Synthesis Protocol:

- Protection of the Amino Group: The amino group of 2-aminobenzoic acid is first protected to prevent self-reaction. Common protecting groups include Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl).
- Activation of the Carboxylic Acid: The carboxylic acid of the protected 2-aminobenzoic acid is activated to facilitate nucleophilic attack by the amine. This can be achieved using coupling agents like dicyclohexylcarbodiimide (DCC) or by converting the carboxylic acid to an acyl chloride using thionyl chloride (SOCl_2).
- Amide Bond Formation: The activated carboxylic acid derivative is then reacted with cyclohexylamine in the presence of a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) to neutralize the acid byproduct.
- Deprotection: The protecting group on the aromatic amine is removed under appropriate conditions (e.g., acid treatment for Boc) to yield the final product, **2-Amino-N-cyclohexylbenzamide**.
- Purification: The crude product is purified using techniques such as recrystallization or column chromatography.

Several synthetic routes are cataloged in chemical databases, including starting from 2-Nitrobenzyl alcohol and Cyclohexylamine.[\[8\]](#)

[Click to download full resolution via product page](#)

Caption: Generalized workflow for the synthesis of **2-Amino-N-cyclohexylbenzamide**.

Biological Activity and Potential Applications

While specific biological pathways for **2-Amino-N-cyclohexylbenzamide** are not extensively documented in publicly available literature, its structural motifs are present in various pharmacologically active molecules.

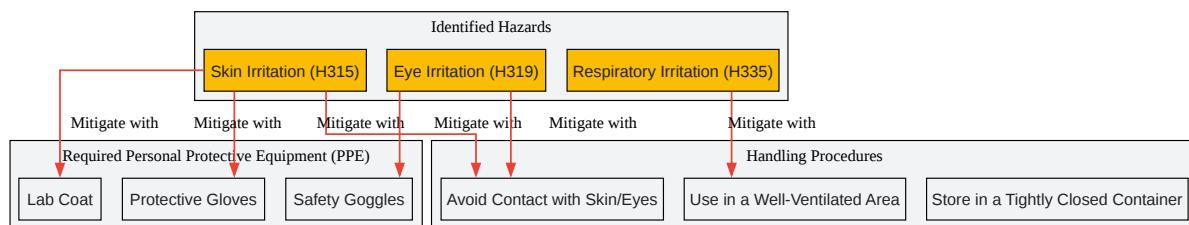
- Enzyme Inhibition: Related structures incorporating cyclohexyl and amide groups have been explored as potential enzyme inhibitors, for instance, targeting Fatty Acid Amide Hydrolase (FAAH) and Cyclooxygenase (COX).[\[7\]](#)
- Research Applications: It is used as a reference standard for drug impurities and as a reagent in biomedical research.[\[6\]](#)
- Building Block: The compound serves as a valuable building block in organic synthesis for creating more complex molecules with potential therapeutic applications.[\[3\]](#)

Due to the lack of specific, well-defined signaling pathway information for this compound, a pathway diagram is not provided. Researchers may use this molecule as a scaffold to develop ligands for various biological targets.

Safety and Handling

2-Amino-N-cyclohexylbenzamide is classified as an irritant. Proper safety precautions must be followed during handling.

Table 4: GHS Hazard Information


Hazard Class	Code	Description	Reference
Skin Corrosion/Irritation	H315	Causes skin irritation.	[1] [9] [10]
Serious Eye Damage/Irritation	H319	Causes serious eye irritation.	[1] [9] [10]

| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation. |[\[1\]](#)[\[9\]](#)[\[10\]](#) |

Handling Recommendations:

- Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[\[6\]](#)

- Handle in a well-ventilated area or under a fume hood to avoid inhalation of dust or vapors.
[\[10\]](#)
- Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
[\[10\]](#)
- Store in a tightly closed container in a cool, dry, and well-ventilated place.[\[6\]](#)[\[10\]](#)

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Amino-N-cyclohexylbenzamide | C13H18N2O | CID 577661 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. CAS 1759-68-8: N-Cyclohexylbenzamide | CymitQuimica [cymitquimica.com]
- 4. chemsynthesis.com [chemsynthesis.com]

- 5. 2-amino-N-cyclohexyl-N-methylbenzamide (73393-40-5) for sale [vulcanchem.com]
- 6. bio-fount.com [bio-fount.com]
- 7. 2-Amino-N-cyclohexyl-DL-propanamide|CAS 86211-51-0 [benchchem.com]
- 8. 2-AMINO-N-CYCLOHEXYLBENZAMIDE synthesis - chemicalbook [chemicalbook.com]
- 9. chemical-label.com [chemical-label.com]
- 10. echemi.com [echemi.com]
- To cite this document: BenchChem. ["2-Amino-N-cyclohexylbenzamide" physical and chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1268408#2-amino-n-cyclohexylbenzamide-physical-and-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com